N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
CAS No.: 848931-46-4
Cat. No.: VC6377962
Molecular Formula: C19H13Cl2N5OS
Molecular Weight: 430.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848931-46-4 |
|---|---|
| Molecular Formula | C19H13Cl2N5OS |
| Molecular Weight | 430.31 |
| IUPAC Name | N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H13Cl2N5OS/c20-12-1-5-14(6-2-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,25,27) |
| Standard InChI Key | TWWBCCXPAQIUMA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule features a pyrazolo[3,4-d]pyrimidine heterocyclic core, a bicyclic system combining pyrazole and pyrimidine rings. Position 1 of the pyrazole ring is substituted with a 4-chlorophenyl group, while position 4 is linked via a sulfanyl bridge to an acetamide moiety. The acetamide’s nitrogen is further substituted with a second 4-chlorophenyl group, creating a symmetrical chlorinated aromatic system .
Key structural attributes include:
-
Electron-withdrawing chlorine atoms: Enhance stability and influence binding interactions.
-
Sulfanyl group: Introduces nucleophilic reactivity and potential for disulfide bonding.
-
Acetamide linker: Facilitates hydrogen bonding with biological targets.
Physicochemical Profile
While direct data for this compound is scarce, analogs provide insights:
| Property | Value (Analog Estimates) | Source Compound Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₃Cl₂N₅OS | |
| Molecular Weight | ~438.3 g/mol | |
| logP | 3.2–3.8 | |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | ~85–90 Ų |
The relatively high logP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis likely follows a multi-step sequence common to pyrazolo[3,4-d]pyrimidines:
-
Core Formation: Condensation of 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile with thiourea or analogous reagents to construct the pyrimidine ring.
-
Sulfanyl Bridge Introduction: Nucleophilic displacement at position 4 using mercaptoacetic acid derivatives.
-
Acetamide Functionalization: Coupling of the sulfanyl intermediate with 4-chloroaniline via carbodiimide-mediated amidation .
Critical challenges include controlling regioselectivity during pyrimidine ring closure and minimizing disulfide byproducts during sulfanyl group incorporation.
Structural Analog Comparisons
The compound’s uniqueness lies in its dual 4-chlorophenyl groups, distinguishing it from analogs such as:
-
N-(4-Acetylphenyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide: Features a ketone substituent, reducing basicity compared to the chloro groups .
-
2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide: Lacks the second chlorophenyl group, diminishing aromatic stacking potential.
Biological Activity and Mechanism
Anticancer Activity
Fluorinated pyrazolo[3,4-d]pyrimidines demonstrate potent activity against leukemia (HL-60) and breast cancer (MCF-7) cell lines . While this compound lacks fluorine, its chlorine substituents may similarly stabilize charge-transfer complexes with DNA topoisomerases. Analogous structures exhibit apoptosis induction via caspase-3 activation .
Pharmacological and Toxicological Considerations
ADME Profiles
Predicted parameters based on structural analogs:
| Parameter | Prediction |
|---|---|
| Oral Bioavailability | 50–60% (moderate first-pass metabolism) |
| Plasma Protein Binding | ~95% (high affinity) |
| CYP450 Inhibition | Likely CYP3A4 substrate |
The chlorophenyl groups may prolong half-life due to resistance to oxidative metabolism .
Toxicity Risks
-
Hepatotoxicity: Potential from reactive sulfur metabolites.
-
Cytokine Storm Risk: Observed in sulfanyl-containing immunomodulators at high doses .
Future Directions and Applications
Therapeutic Prospects
-
Oncology: Combination therapies with DNA-damaging agents.
-
Autoimmune Diseases: JAK/STAT pathway modulation.
Research Priorities
-
In vitro cytotoxicity assays: Priority cell lines: HL-60, MCF-7, A549.
-
Crystallographic studies: To resolve binding modes with kinase targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume